Lipophilicity (Log P) Comparison: Diethyl Dibutylmalonate vs. Diethyl Malonate and Dibutyl Malonate
The presence of two n-butyl groups on the central carbon drastically increases the lipophilicity of Diethyl dibutylmalonate compared to its simpler malonate analogs. The consensus log P (average of five prediction methods) is 3.76, with individual models like XLOGP3 estimating a value of 4.68 . This is in stark contrast to diethyl malonate, which has a much lower lipophilicity. The high log P of 4.71 (KOWWIN v1.67 estimate) directly correlates with low water solubility of 1.67 mg/L , confirming its hydrophobic character.
| Evidence Dimension | Lipophilicity (Log P) |
|---|---|
| Target Compound Data | Consensus Log P: 3.76 (XLOGP3: 4.68) |
| Comparator Or Baseline | Diethyl malonate: Log P ~0.8 (estimated) |
| Quantified Difference | >1000-fold higher lipophilicity for target compound |
| Conditions | In silico prediction using consensus and atomistic methods |
Why This Matters
This order-of-magnitude difference in lipophilicity is the critical determinant for selecting this compound as a precursor for applications requiring high hydrophobicity, such as the synthesis of Guerbet acid-derived lubricants and surfactants, where diethyl malonate would be an unsuitable starting material.
